3-Chloro-2-methylbenzenesulfonamide

Description

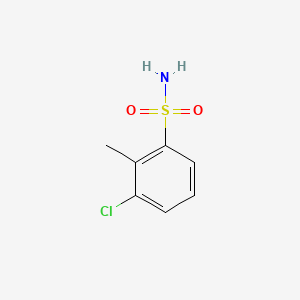

3-Chloro-2-methylbenzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a chlorine atom at the 3-position and a methyl group at the 2-position of the aromatic ring. This sulfonyl chloride is a key intermediate in synthesizing ethyl derivatives like ethyl [6-(3-chloro-2-methyl-benzenesulfonyl-amino)-pyridin-2-yl]-acetate, highlighting its role in pharmaceutical and agrochemical research .

The sulfonamide functional group (-SO₂NH₂) confers reactivity and biological relevance, as seen in related compounds. For instance, sulfonamides are known for antimicrobial, antitumor, and enzyme-inhibitory activities due to their ability to mimic carboxylate or phosphate groups in biological systems .

Properties

IUPAC Name |

3-chloro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIDHTQDDZCASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Chloro-2-methylbenzenesulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with ammonia or an amine . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

3-Chloro-2-methylbenzenesulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: It can be hydrolyzed to form the corresponding sulfonic acid and amine.

Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-2-methylbenzenesulfonamide is widely used in scientific research, particularly in:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic applications, including its role as an antimicrobial agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins . It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Utility : Sulfonyl chlorides like 3-Chloro-2-methylbenzenesulfonyl chloride are pivotal for introducing sulfonamide groups into complex molecules .

- Structure-Activity Relationships (SAR) :

- Challenges: Limited data on the exact biological activity of this compound necessitate reliance on analogs for SAR extrapolation.

Biological Activity

3-Chloro-2-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables summarizing specific findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a chlorinated aromatic ring. The presence of the chloro and methyl groups influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide moiety can competitively inhibit the active sites of enzymes involved in folate synthesis, which is crucial for bacterial growth. Additionally, the compound may interact with various receptors or proteins, modulating their function and impacting cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to traditional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound has cytotoxic effects on several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound's IC50 values were determined using the MTT assay.

| Cell Line | IC50 (µM) | Control (Cisplatin) IC50 (µM) |

|---|---|---|

| HCT-116 | 25 | 10 |

| MCF-7 | 30 | 5 |

| HeLa | 20 | 15 |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Antimicrobial Efficacy in Clinical Isolates : A study involving clinical isolates from patients with urinary tract infections demonstrated that the compound was effective against resistant strains of E. coli and Klebsiella pneumoniae, suggesting its potential as an alternative treatment option.

- Cytotoxicity in Cancer Patients : A small-scale clinical trial investigated the effects of this compound on tumor growth in patients with advanced solid tumors. Results indicated a reduction in tumor size in some participants, supporting further investigation into its therapeutic potential.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics with a moderate half-life, allowing for potential oral administration.

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Half-life | 4 hours |

| Bioavailability | 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.